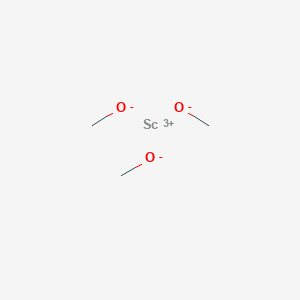
Scandium trimethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium trimethoxide is a chemical compound composed of scandium and three methoxide groups. It is represented by the chemical formula Sc(OCH₃)₃. This compound is part of the broader class of metal alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium trimethoxide can be synthesized through the reaction of scandium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{ScCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{NaCl} ] This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Scandium trimethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Hydrolysis: Reacts with water to form scandium hydroxide and methanol.
Substitution: Can participate in ligand exchange reactions with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Involves reaction with water or moisture.
Substitution: Requires other alkoxides or ligands in an appropriate solvent.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃)
Hydrolysis: Scandium hydroxide (Sc(OH)₃) and methanol
Substitution: Various scandium alkoxides or complexes depending on the ligands used
Scientific Research Applications
Scandium trimethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of thin films and coatings due to its ability to form stable metal-oxygen bonds.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and imaging agents.
Mechanism of Action
The mechanism of action of scandium trimethoxide involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
Comparison with Similar Compounds
- Scandium chloride (ScCl₃)
- Scandium oxide (Sc₂O₃)
- Scandium nitrate (Sc(NO₃)₃)
Comparison:
- Scandium chloride: Unlike scandium trimethoxide, scandium chloride is more commonly used in aqueous solutions and has different solubility properties.
- Scandium oxide: Scandium oxide is a stable, high-melting-point compound used primarily in ceramics and glass, whereas this compound is more reactive and used in catalysis.
- Scandium nitrate: Scandium nitrate is highly soluble in water and used in different applications, such as in the preparation of scandium-containing solutions for analytical purposes .
This compound stands out due to its specific reactivity and utility in forming stable metal-oxygen bonds, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
90397-41-4 |
|---|---|
Molecular Formula |
C3H9O3Sc |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
methanolate;scandium(3+) |
InChI |
InChI=1S/3CH3O.Sc/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI Key |
GAZQTPCOHATOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[O-].C[O-].C[O-].[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















